1,8-Dibromo-3-(methoxymethoxy)naphthalene
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Overview
Description
1,8-Dibromo-3-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H10Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms at positions 1 and 8, and a methoxymethoxy group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-3-(methoxymethoxy)naphthalene typically involves the bromination of naphthalene derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the bromination and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromo-3-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,8-Dibromo-3-(methoxymethoxy)naphthalene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving brominated aromatic compounds.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,8-Dibromo-3-(methoxymethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxymethoxy group contribute to the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Dibromonaphthalene: Similar in structure but lacks the methoxymethoxy group.
1,8-Diiodonaphthalene: Contains iodine atoms instead of bromine.
1,8-Diaminonaphthalene: Contains amino groups instead of bromine.
Uniqueness
1,8-Dibromo-3-(methoxymethoxy)naphthalene is unique due to the presence of both bromine atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
1,8-dibromo-3-(methoxymethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-7-16-9-5-8-3-2-4-10(13)12(8)11(14)6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBLYOXFRKTWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C2C(=C1)C=CC=C2Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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